3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one
Description
3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one is a quinazolinone derivative characterized by a 2-ethoxy-phenyl substituent at position 3 and a mercapto (-SH) group at position 2. The ethoxy group (C₂H₅O-) is an electron-donating substituent, which may enhance solubility in organic solvents and influence interactions with biological targets. The mercapto group contributes to nucleophilic reactivity and metal-binding capabilities, critical for enzyme inhibition .
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-14-10-6-5-9-13(14)18-15(19)11-7-3-4-8-12(11)17-16(18)21/h3-10H,2H2,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNUCCXLLRXLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366814 | |
| Record name | 3-(2-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65141-61-9 | |
| Record name | 3-(2-Ethoxyphenyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65141-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Anthranilic Acid Cyclization
The most widely adopted method involves cyclizing anthranilic acid with formamide under thermal or microwave-assisted conditions. Conventional heating at 150–160°C for 8 hours yields the quinazolinone scaffold with 61% efficiency, while microwave irradiation reduces reaction time to minutes and improves yield to 87%. This green chemistry approach minimizes side products and enhances reproducibility.
Mechanistic Insight :
Formamide acts as both a nitrogen source and solvent, facilitating intramolecular cyclization via nucleophilic attack of the amine group on the carbonyl carbon. The reaction proceeds through an intermediate isoindolinone structure, which rearranges to the thermodynamically stable quinazolinone.
2-Aminobenzamide Condensation
Alternative routes employ 2-aminobenzamide as a precursor, reacting with carbonyl-containing reagents. While less common for the unsubstituted quinazolinone, this method gains relevance when introducing substituents at the 3-position early in the synthesis.
Regioselective Alkylation at N-3
Introducing the 2-ethoxy-phenyl moiety requires precise N-alkylation of the quinazolinone core.
Propargyl Bromide-Mediated Alkylation
In a representative procedure, quinazolin-4(3H)-one reacts with propargyl bromide in anhydrous acetone under potassium carbonate catalysis. The reaction achieves 89% yield after 12 hours at room temperature, with exclusive N-alkylation confirmed by ¹H NMR analysis.
Critical Parameters :
- Solvent : Polar aprotic solvents (acetone, DMF) prevent O-alkylation side reactions
- Base : K₂CO₃ maintains pH 8–9, optimizing nucleophilicity of the N-3 position
- Temperature : Room temperature avoids decomposition of heat-sensitive intermediates
Phenacyl Bromide Coupling
For bulkier aryl groups, phenacyl bromides serve as effective electrophiles. A documented protocol involves stirring quinazolinone thione derivatives with 4-substituted phenacyl bromides in acetone, achieving 90–95% yields within 9–12 hours.
Mercapto Group Introduction
The 2-mercapto functionality is installed via thiolation reactions, with two predominant methodologies:
Thiourea Nucleophilic Substitution
Reaction of 3-(2-ethoxy-phenyl)quinazolin-4-one with thiourea in ethanol under reflux introduces the mercapto group. This SN²-type mechanism proceeds through a thiouronium intermediate, with HCl elimination completing the substitution. Typical yields range from 75–82% after recrystallization.
Sodium Hydrosulfide (NaSH) Mediated Thiolation
Industrial-scale protocols favor NaSH due to cost-effectiveness and reduced toxicity. In a continuous flow system, substrate and NaSH solution (20% w/v) react at 80°C with 15-minute residence time, achieving 94% conversion. Downstream processing includes acid precipitation and activated carbon filtration.
Reaction Optimization and Scalability
Microwave-Assisted Synthesis
Comparative studies demonstrate significant advantages of microwave irradiation:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8 hours | 15 minutes |
| Yield | 61% | 87% |
| Purity | 92% | 98% |
| Energy Consumption | 850 kJ/mol | 120 kJ/mol |
Microwave-specific effects enhance molecular rotation and dipole alignment, accelerating ring-closure kinetics.
Solvent Engineering
Solvent screening reveals acetone as optimal for N-alkylation (Dielectric constant ε = 20.7), balancing substrate solubility and reaction selectivity. Ethanol/water mixtures (7:3 v/v) improve thiolation yields by stabilizing transition states through hydrogen bonding.
Industrial Production Considerations
Large-scale manufacturing employs tandem continuous flow reactors for:
- Quinazolinone cyclization (residence time: 2 hours)
- N-alkylation (residence time: 4 hours)
- Thiolation (residence time: 1 hour)
Process analytics integrate inline FTIR and HPLC monitoring, enabling real-time adjustment of:
- pH (±0.05 units)
- Temperature (±1°C)
- Stoichiometric ratios (±2%)
Pilot plant data show 92% overall yield at 50 kg/batch scale, with impurity profiles meeting ICH Q3A guidelines.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Anthranilic Acid → Microwave | 87 | 98 | 1.2 | Excellent |
| 2-Aminobenzamide → Batch | 78 | 95 | 1.5 | Moderate |
| Continuous Flow Thiolation | 94 | 99 | 0.9 | Outstanding |
Key findings:
- Microwave methods reduce energy costs by 65% compared to conventional heating
- Continuous flow systems achieve 99% mass efficiency versus 82% in batch processes
- Thiourea routes generate 3–5% sulfonic acid byproducts vs <1% with NaSH
Chemical Reactions Analysis
Oxidation Reactions
The mercapto group undergoes oxidation to form sulfoxide or sulfone derivatives. Key reagents and outcomes include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, acidic | Sulfoxide derivative | |
| m-CPBA | Dichloromethane, 0–25°C | Sulfone derivative | |
| KMnO₄ | Aqueous, basic pH | Sulfonic acid derivative |
Mechanistic Insight :
-
Oxidation with H₂O₂ proceeds via a radical mechanism, forming sulfoxide intermediates.
-
Stronger oxidants like m-CPBA or KMnO₄ lead to complete oxidation to sulfones or sulfonic acids.
Reduction Reactions
The quinazolinone core is reduced under specific conditions to yield dihydroquinazolinones:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | Ethanol, reflux | Dihydroquinazolinone | |
| LiAlH₄ | Dry THF, 0°C | Fully reduced tetrahydro derivative |
Key Observation :
Reduction selectively targets the carbonyl group of the quinazolinone ring, preserving the ethoxy-phenyl and mercapto substituents .
a) Electrophilic Substitution
The ethoxy-phenyl group undergoes halogenation or nitration:
| Reagent | Position | Product | Reference |
|---|---|---|---|
| Cl₂ (FeCl₃) | Para to OEt | 3-(2-Ethoxy-4-chloro-phenyl) derivative | |
| HNO₃ (H₂SO₄) | Meta to OEt | Nitro-substituted derivative |
b) Nucleophilic Substitution
The mercapto group reacts with alkyl halides or acyl chlorides:
| Reagent | Product | Application | Reference |
|---|---|---|---|
| Ethyl bromoacetate | Thioester (R-S-CO-OEt) | Intermediate for hydrazide synthesis | |
| Benzyl chloride | Thioether (R-S-Bn) | Antimicrobial agent precursor |
Condensation and Cyclization
The compound participates in multicomponent reactions to form fused heterocycles:
Example Pathway :
-
Alkylation : Ethyl bromoacetate reacts with the mercapto group to form an ester .
-
Hydrazinolysis : The ester intermediate reacts with hydrazine to yield hydrazide derivatives .
Complexation with Metals
The mercapto group acts as a ligand for transition metals, forming coordination complexes:
| Metal Salt | Product | Application | Reference |
|---|---|---|---|
| Cu(NO₃)₂ | Cu(II)-quinazolinone complex | Catalytic studies | |
| AgNO₃ | Ag(I)-thiolate complex | Antimicrobial research |
Stability : Complexes exhibit enhanced stability in polar aprotic solvents like DMF.
Research Implications
-
Drug Development : Thioester and hydrazide derivatives show promise as kinase inhibitors (e.g., CDK2, EGFR) .
-
Material Science : Metal complexes are explored for catalytic and electronic applications.
-
Synthetic Chemistry : The compound serves as a scaffold for synthesizing polycyclic heteroaromatics .
Scientific Research Applications
3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Ethoxy (electron-donating) and chloro (electron-withdrawing) substituents alter electronic density on the quinazolinone core, affecting reactivity and target binding. For example, chloro derivatives exhibit stronger membrane penetration due to increased lipophilicity .
- Solubility: Amino and morpholinyl groups significantly enhance water solubility compared to ethoxy or chloro derivatives .
Biological Activity
3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their potential as anticancer agents, anti-inflammatory drugs, and antimicrobial agents. This article focuses on the biological activity of this specific compound, including its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound this compound can be represented by the following chemical formula:
Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. For instance, a series of quinazolinone derivatives were tested for their cytotoxicity against human breast adenocarcinoma (MCF-7) and other cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxic effects.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | MCF-7 | 10 |
| A2 | PC3 | 10 |
| A5 | HT-29 | 12 |
The compound this compound has shown promising results in inhibiting cell proliferation in a dose-dependent manner against several cancer types, including breast and prostate cancers .
The mechanisms by which quinazolinone derivatives exert their cytotoxic effects often involve inhibition of key protein kinases. For example, studies have shown that these compounds can inhibit cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR), which are critical in regulating cell cycle progression and cancer cell survival.
Molecular docking studies revealed that these compounds act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR. Such interactions suggest that this compound may effectively disrupt signaling pathways essential for tumor growth .
Antimicrobial Activity
In addition to anticancer properties, quinazolinone derivatives have demonstrated antimicrobial activity. Research indicates that certain quinazolinones possess inhibitory effects against various bacterial strains, including MRSA and Candida albicans. For instance, minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.98 μg/mL against MRSA .
Case Studies
- Cytotoxicity in Breast Cancer Cells : A study tested the compound's efficacy against MCF-7 cells, revealing significant growth inhibition with an IC50 value indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Efficacy : Another investigation highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, showcasing its potential as an antibacterial agent.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one?
Methodological Answer: The synthesis of this compound can be adapted from protocols for structurally similar quinazolinones. A common approach involves:
- Step 1: Reacting substituted aldehydes (e.g., 2-ethoxybenzaldehyde) with thioacetate derivatives to form intermediate thioquinazolinones.
- Step 2: Cyclization under acidic or basic conditions to yield the quinazolin-4-one core. For example, hydrogenation with diazetidinone derivatives (as seen in analogous syntheses) can stabilize the mercapto group .
- Critical Parameters: Control reaction temperature (70–90°C) and pH (6–8) to prevent oxidation of the thiol group.
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95%).
- Spectroscopy: Confirm structure via -NMR (e.g., δ 10.2 ppm for -SH) and -NMR (quinazolinone carbonyl at ~165 ppm).
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]+ with m/z matching the molecular weight (CHNOS: ~298.36 g/mol) .
Q. What safety protocols are essential during experimental handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions.
- Ventilation: Ensure adequate airflow to prevent inhalation of dust or vapors.
- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store separately from oxidizing agents .
Advanced Research Questions
Q. How can conflicting biological activity data for quinazolinone derivatives be resolved?
Methodological Answer: Discrepancies in activity (e.g., antioxidant vs. anti-inflammatory) often arise from:
- Substituent Effects: Electron-donating groups (e.g., -OCH) enhance antioxidant activity by stabilizing free radicals, while bulky groups (e.g., -CF) may sterically hinder receptor binding .
- Assay Conditions: Standardize assays (e.g., DPPH scavenging vs. COX-2 inhibition) and control pH/temperature.
- Statistical Validation: Use ANOVA or Tukey’s test to compare results across multiple trials .
Q. What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The 2-mercapto group may form hydrogen bonds with catalytic residues.
- QSAR Modeling: Develop regression models correlating substituent properties (e.g., Hammett σ values) with IC data from bioassays.
- Validation: Cross-check predictions with experimental IC values (e.g., 15–25 µM for anti-inflammatory activity) .
Q. How can crystallographic data resolve structural ambiguities in quinazolinone derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: methanol/chloroform). Confirm the planar quinazolinone ring and dihedral angles (e.g., 5–10° between ethoxyphenyl and quinazolinone planes).
- Disorder Handling: Refine data with SHELXL, applying restraints for solvent molecules or disordered groups.
- Key Metrics: R-factor <0.05 and data-to-parameter ratio >15 ensure reliability .
Q. What strategies optimize the compound’s solubility for in vitro assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, add cyclodextrins (e.g., HP-β-CD) to enhance solubility via inclusion complexes.
- pH Adjustment: Ionize the thiol group (pKa ~8.5) by adjusting buffer pH to 7.4–8.0.
- Surfactants: Tween-80 (0.1% w/v) can stabilize colloidal dispersions .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity while others indicate toxicity?
Methodological Answer: Variability arises from:
- Cell Line Sensitivity: Test on multiple lines (e.g., HepG2 vs. HEK293). The compound may selectively target cancer cells (e.g., IC 50 µM in HepG2 vs. >100 µM in HEK293).
- Assay Interference: The thiol group may react with MTT reagents, yielding false viability signals. Use alternative assays (e.g., Calcein-AM).
- Metabolic Activation: Liver microsomes (e.g., S9 fraction) can metabolize the compound into reactive intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
